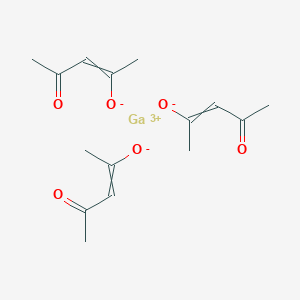

Tris(pentane-2,4-dionato-O,O')gallium

Overview

Description

Tris(pentane-2,4-dionato-O,O’)gallium, also known as Gallium(III) acetylacetonate, is a coordination complex with three acetylacetone ligands . It has the molecular formula C15H21GaO6 and a molecular weight of 367.047 . This compound is used in research on gallium-containing materials .

Synthesis Analysis

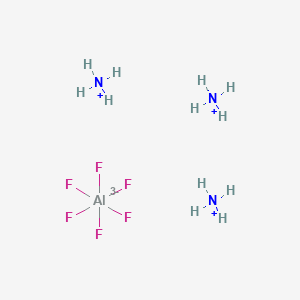

While specific synthesis methods for Tris(pentane-2,4-dionato-O,O’)gallium were not found in the search results, similar complexes have been prepared via nitration of tris (2,4-pentanedionato-κ2 O,O’)cobalt (III) with a solution of copper (II) nitrate in glacial acetic acid .Molecular Structure Analysis

The molecule has D3 symmetry and is isomorphous with other octahedral tris(acetylacetonate)s . More detailed structural analysis would require additional information or resources.Physical And Chemical Properties Analysis

Tris(pentane-2,4-dionato-O,O’)gallium is a monoclinic white powder . It has a molecular weight of 367.047 . The enthalpy of formation is -1356 ± 11 kJ/mol .Scientific Research Applications

NMR Spectroscopy and Structural Analysis

- Interaction with Lanthanide Shift Reagents: Tris(pentane-2,4-dionato)cobalt(III) undergoes 1:1 adduct formation with lanthanide shift reagents, exhibiting changes in the NMR spectrum. This adduct has been shown to have an unusual structure with three bridging oxygen atoms (Lindoy et al., 1977).

Chemical Reactions and Catalysis

- Catalysis in Polymerization: Tris(pentane-2,4-dionato)vanadium is instrumental in catalyzing the polymerization of certain compounds, resulting in polyenes with π-conjugated donor substituents and cyclotrimerization products (Rodríguez et al., 1997).

- Nitrosylation Reactions: Tris(pentane-2,4-dionato)cobalt(III) demonstrates unique reactivity with nitric oxide, leading to photonitrosylation and the formation of oximato complexes (Herberhold & Kratzer, 1977).

Hydrogen Bonding Studies

- Association with Chlorinated Phenols: Tris(pentane-2,4-dionato)cobalt(III) forms association complexes with various chlorinated phenols, facilitated by hydrogen bonding. This has been studied using the liquid-liquid partition technique and NMR measurements (Imura et al., 1991).

- Hydration and Solubility Studies: Investigations into the outer-sphere hydration of metal complexes, including tris(pentane-2,4-dionato)cobalt(III), provide insights into hydrogen bonding and solubility in different solvents (Moore & Narbutt, 1991).

Thermodynamic Analysis

- Hydrogen-Bond Formation Thermodynamics: Studies on the hydrogen-bond formation thermodynamics of tris(pentane-2,4-dionato)cobalt(III) with chlorinated phenols reveal strong hydrogen-bonded complexes. Thermodynamic parameters like enthalpy and entropy have been explored (Khan & Imura, 2000).

Miscellaneous Applications

- Photoresponsive Liquid Crystal Phases: Tris(beta-diketonato) metal(III) complexes have been used to induce chiral nematic phases in liquid crystals, with significant implications for optical technologies (Yoshida et al., 2008).

Safety and Hazards

Future Directions

Tris(pentane-2,4-dionato-O,O’)gallium has seen extensive use in various fields of research and industry due to its unique physical and chemical properties. It is used in research on gallium-containing materials , and gallium oxide thin films can be created with atomic layer epitaxy (ALE) by combining gallium acetylacetonate with either water or ozone as the precursor . Future research directions could include further exploration of these applications and potential new uses for this compound.

Properties

IUPAC Name |

gallium;4-oxopent-2-en-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Ga/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYYAYJIGYODSD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

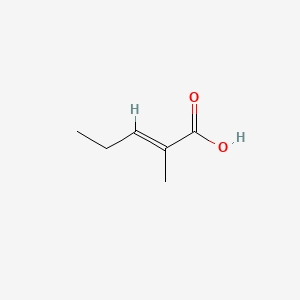

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21GaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14405-43-7 | |

| Record name | Tris(pentane-2,4-dionato-O,O')gallium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

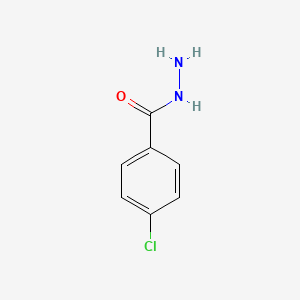

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.